molecular formula C21H15ClN2O3S B11136599 5-(4-chlorophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(thiazol-2-yl)-1H-pyrrol-2(5H)-one

5-(4-chlorophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(thiazol-2-yl)-1H-pyrrol-2(5H)-one

Cat. No.: B11136599
M. Wt: 410.9 g/mol
InChI Key: SJGJWMNQNQFHOJ-FBMGVBCBSA-N
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Description

5-(4-chlorophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(thiazol-2-yl)-1H-pyrrol-2(5H)-one is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyrrolone core with various substituents, including a chlorophenyl group, a hydroxy group, a methylbenzoyl group, and a thiazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(thiazol-2-yl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrrolone Core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the Chlorophenyl Group: This step might involve a substitution reaction using a chlorophenyl reagent.

    Addition of the Hydroxy Group: This can be done through hydroxylation reactions.

    Attachment of the Methylbenzoyl Group: This step might involve acylation reactions.

    Incorporation of the Thiazolyl Group: This can be achieved through a condensation reaction with a thiazole derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form a carbonyl group.

    Reduction: The carbonyl groups can be reduced to alcohols or hydrocarbons.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

    Condensation: The thiazolyl group can participate in condensation reactions with various reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

    Condensation Reagents: Aldehydes, ketones, carboxylic acids.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Alcohols, hydrocarbons.

    Substitution Products: Various substituted derivatives.

    Condensation Products: Heterocyclic compounds.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science: It can be used in the synthesis of polymers and advanced materials.

Biology

    Enzyme Inhibition: It may act as an inhibitor for certain enzymes.

    Biological Probes: It can be used as a probe in biochemical assays.

Medicine

    Drug Development:

    Therapeutic Agents: It may have therapeutic properties for treating specific diseases.

Industry

    Chemical Synthesis: Used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(thiazol-2-yl)-1H-pyrrol-2(5H)-one would depend on its specific application. For instance:

    Enzyme Inhibition: It may bind to the active site of an enzyme, blocking substrate access.

    Receptor Binding: It may interact with specific receptors, modulating their activity.

    Pathway Modulation: It may influence biochemical pathways by interacting with key proteins or enzymes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of substituents and core structure, which may confer unique chemical and biological properties.

Biological Activity

The compound 5-(4-chlorophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(thiazol-2-yl)-1H-pyrrol-2(5H)-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Characteristics

  • Molecular Formula: C21H18ClN2O3S
  • Molecular Weight: 410.90 g/mol
  • IUPAC Name: (4Z)-5-(4-chlorophenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(thiazol-2-yl)pyrrolidine-2,3-dione

The compound features a thiazole ring, a pyrrolone structure, and various aromatic substituents, contributing to its unique biological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the thiazole ring through cyclization reactions.
  • Friedel-Crafts acylation to introduce chlorophenyl and methylbenzoyl groups.
  • Condensation reactions to form the pyrrolone structure.

Antitumor Activity

Research indicates that compounds containing thiazole and pyrrolone structures exhibit significant antitumor activity. For instance:

  • Mechanism of Action: The thiazole moiety enhances cytotoxicity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
  • Case Study: In vitro studies demonstrated that related compounds with similar structures showed IC50 values in the low micromolar range against human cancer cell lines, indicating potent antitumor effects .

Anticonvulsant Properties

Thiazole derivatives have been reported to possess anticonvulsant activities. The structure-activity relationship (SAR) analysis suggests that modifications in the phenyl ring can enhance efficacy:

  • Example: A related thiazole compound exhibited a median effective dose (ED50) significantly lower than standard anticonvulsants, indicating strong anticonvulsant potential .

Antibacterial Activity

The compound's potential antibacterial properties have been explored, particularly against Gram-positive bacteria:

  • Findings: Preliminary studies suggest that derivatives of thiazole exhibit notable antibacterial effects, possibly due to their ability to disrupt bacterial cell wall synthesis .

Enzyme Inhibition

The compound may also act as an enzyme inhibitor, contributing to its pharmacological profile:

  • Specific Enzymes Targeted: Certain thiazole derivatives have shown inhibition of specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders .

Data Table: Biological Activities of Related Compounds

CompoundActivity TypeIC50/ED50Reference
Compound AAntitumor1.61 µg/mL
Compound BAnticonvulsant10 µM
Compound CAntibacterial15 µg/mL

Properties

Molecular Formula

C21H15ClN2O3S

Molecular Weight

410.9 g/mol

IUPAC Name

(4E)-5-(4-chlorophenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione

InChI

InChI=1S/C21H15ClN2O3S/c1-12-2-4-14(5-3-12)18(25)16-17(13-6-8-15(22)9-7-13)24(20(27)19(16)26)21-23-10-11-28-21/h2-11,17,25H,1H3/b18-16+

InChI Key

SJGJWMNQNQFHOJ-FBMGVBCBSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC=CS3)C4=CC=C(C=C4)Cl)/O

Canonical SMILES

CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC=CS3)C4=CC=C(C=C4)Cl)O

Origin of Product

United States

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